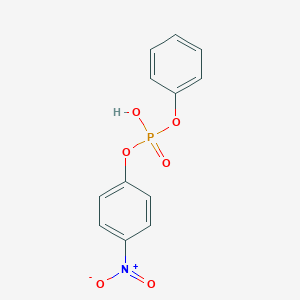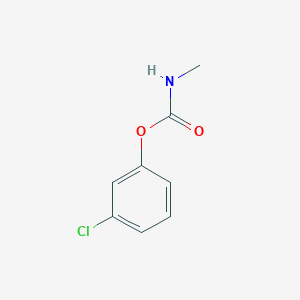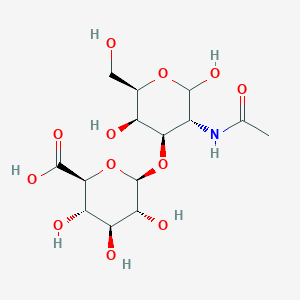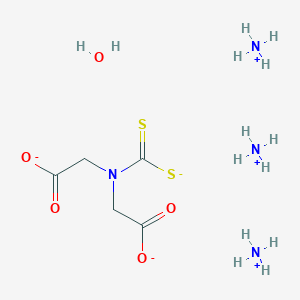
Dicarboxymethyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicarboxymethyldithiocarbamate (DMDTC) is a chemical compound that has been widely used in scientific research for its diverse applications. It is a water-soluble compound that is synthesized by reacting carbon disulfide with sodium hydroxide and then reacting the resulting sodium salt with chloroacetic acid. DMDTC has been used in various fields of research, including agriculture, biology, and medicine, due to its unique properties and mechanism of action.
Mécanisme D'action
Dicarboxymethyldithiocarbamate acts as a chelating agent, which means it can bind to metal ions and form stable complexes. It can bind to various metal ions, including copper, zinc, and iron, which are essential for the proper functioning of enzymes and proteins. By binding to these metal ions, this compound can inhibit the activity of enzymes and proteins, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the metal ion it binds to and the enzyme or protein it inhibits. For example, this compound has been shown to inhibit the activity of copper-containing enzymes, such as cytochrome c oxidase, which can lead to a decrease in cellular respiration and ATP production. This compound has also been shown to inhibit the activity of zinc-containing enzymes, such as carbonic anhydrase, which can affect the acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Dicarboxymethyldithiocarbamate has several advantages for lab experiments, including its water solubility, stability, and ability to bind to various metal ions. However, this compound also has limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on Dicarboxymethyldithiocarbamate, including:
1. Studying the potential therapeutic effects of this compound on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Investigating the mechanism of action of this compound on various enzymes and proteins, including those involved in cellular respiration, metabolism, and signaling.
3. Developing new synthesis methods for this compound that are more efficient and environmentally friendly.
4. Studying the potential toxic effects of this compound on the environment and human health, and developing strategies to mitigate these effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its diverse applications. It is synthesized by reacting carbon disulfide with sodium hydroxide and then reacting the resulting sodium salt with chloroacetic acid. This compound has been used in various fields of research, including agriculture, biology, and medicine, due to its unique properties and mechanism of action. It acts as a chelating agent, binding to metal ions and inhibiting the activity of enzymes and proteins. This compound has several advantages for lab experiments, but also has limitations and potential toxic effects. There are several future directions for research on this compound, including studying its potential therapeutic effects, investigating its mechanism of action, developing new synthesis methods, and studying its potential toxic effects.
Méthodes De Synthèse
Dicarboxymethyldithiocarbamate is synthesized by reacting carbon disulfide with sodium hydroxide to form sodium dithiocarbamate. The resulting sodium salt is then reacted with chloroacetic acid to form this compound. The chemical reaction can be expressed as follows:
CS2 + 2NaOH → Na2CS2 + H2O
Na2CS2 + 2ClCH2COOH → this compound + 2NaCl + H2O
Applications De Recherche Scientifique
Dicarboxymethyldithiocarbamate has been used in various scientific research applications, including agricultural research, biological research, and medical research. It has been used as a fungicide in agriculture to control fungal diseases in crops. In biological research, this compound has been used to study the mechanism of action of various enzymes and proteins. In medical research, this compound has been studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
| 16661-12-4 | |
Formule moléculaire |
C16H16Cl2NO3- |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
triazanium;2-[carboxylatomethyl(sulfidocarbothioyl)amino]acetate;hydrate |
InChI |
InChI=1S/C5H7NO4S2.3H3N.H2O/c7-3(8)1-6(5(11)12)2-4(9)10;;;;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3;1H2 |
Clé InChI |
KFAHACPTANYGON-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])N(CC(=O)[O-])C(=S)[S-].[NH4+].[NH4+].[NH4+].O |
SMILES canonique |
C(C(=O)[O-])N(CC(=O)[O-])C(=S)[S-].[NH4+].[NH4+].[NH4+].O |
Synonymes |
DCMDTC dicarboxymethyldithiocarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)
![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)
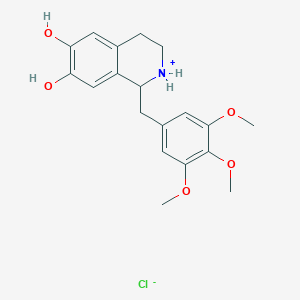
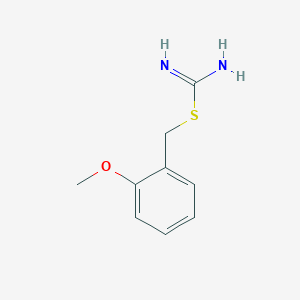

![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)
